molecular formula C22H18N4O4S2 B2527286 N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(phenylsulfonamido)benzamide CAS No. 886891-16-3

N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(phenylsulfonamido)benzamide

Cat. No. B2527286
CAS RN: 886891-16-3
M. Wt: 466.53
InChI Key: DICYFSBWSCBVBY-UHFFFAOYSA-N
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Description

The compound N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(phenylsulfonamido)benzamide is a derivative of benzothiazole, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. The acetamido group at the 2-position and the phenylsulfonamido group at the 3-position on the benzamide moiety indicate that this compound could have potential biological activity, as similar structures have been explored for their pharmacological properties, including anticancer and antibacterial activities .

Synthesis Analysis

The synthesis of benzothiazole derivatives typically involves the coupling of 2-aminobenzothiazole with various reagents to introduce different functional groups. For instance, in the synthesis of potential BRAFV600E inhibitors, 2-acetamidobenzo[d]thiazole-6-carboxylic acid was coupled with appropriate amines to yield compounds with both acetamido and carboxamide functionalities . Similarly, the synthesis of antibacterial agents involved the reaction of 2-aminobenzothiazole with chloroacetylchloride, followed by hydrazine hydrate and 4,7-dichloroquinoline . These methods suggest that the synthesis of N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(phenylsulfonamido)benzamide would likely involve a multi-step reaction sequence, starting with 2-aminobenzothiazole as a key intermediate.

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of a benzothiazole scaffold, which is known to interact with various biological targets. The presence of substituents such as the acetamido and phenylsulfonamido groups can significantly influence the compound's binding affinity and selectivity towards specific proteins or enzymes. The spatial arrangement of these groups and their electronic properties are crucial for the compound's biological activity .

Chemical Reactions Analysis

Benzothiazole derivatives can undergo various chemical reactions depending on the functional groups present. For example, the acetamido group can participate in acylation reactions, while the sulfonamide group can engage in sulfonylation reactions. These reactions can be exploited to further modify the compound and enhance its biological properties. The reactivity of these groups also plays a role in the compound's interaction with biological targets, potentially leading to the inhibition or activation of specific pathways .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives, such as solubility, melting point, and stability, are influenced by the nature and position of the substituents on the benzothiazole ring. These properties are important for the compound's pharmacokinetics and pharmacodynamics, affecting its absorption, distribution, metabolism, and excretion (ADME) profile. The electronic properties of the acetamido and phenylsulfonamido groups, such as electron-withdrawing or electron-donating effects, can also affect the compound's reactivity and interaction with biological targets .

Scientific Research Applications

Antimalarial and COVID-19 Applications

N-(phenylsulfonyl)acetamide derivatives, including compounds similar to N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(phenylsulfonamido)benzamide, have been investigated for their antimalarial activity. These compounds exhibited significant in vitro antimalarial activity and were characterized for their ADMET properties. Additionally, the sulphonamides were evaluated for potential applications in COVID-19 treatment, with molecular docking studies indicating their affinity against key targets in SARS-CoV-2 (Fahim & Ismael, 2021).

Improving Metabolic Stability in Cancer Therapy

Derivatives of N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(phenylsulfonamido)benzamide have been explored to enhance metabolic stability in cancer therapy. For example, one study identified a compound with similar structure as a potent inhibitor of PI3Kα and mTOR, with modifications made to reduce metabolic deacetylation (Stec et al., 2011).

Antimicrobial and Antifungal Properties

Compounds structurally related to N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(phenylsulfonamido)benzamide have been synthesized and tested for their antimicrobial and antifungal activities. Various derivatives have shown potent therapeutic potential against different Gram-negative and Gram-positive bacterial strains (Patel & Agravat, 2007).

Anticancer Activities

Several studies have focused on the synthesis of related compounds for anticancer applications. These compounds have shown significant anticancer activity against various cancer cell lines, indicating their potential as effective anticancer agents (Ravinaik et al., 2021).

Enzyme Inhibitory Applications

Some derivatives have been synthesized for enzyme inhibitory potential, targeting enzymes such as α-glucosidase and acetylcholinesterase. These compounds exhibited substantial inhibitory activity, which is promising for the treatment of various diseases (Abbasi et al., 2016).

Cardiac Electrophysiological Activity

Research has also been conducted on N-substituted imidazolylbenzamides or benzene-sulfonamides, which are structurally related to the compound , for their potential as class III electrophysiological agents in cardiac applications (Morgan et al., 1990).

Synthesis and Quantum Calculations for Antimicrobial Activity

There have been investigations into the synthesis of novel sulphonamide derivatives for antimicrobial applications, with quantum calculations providing insights into their antimicrobial efficacy (Fahim & Ismael, 2019).

properties

IUPAC Name

N-(6-acetamido-1,3-benzothiazol-2-yl)-3-(benzenesulfonamido)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O4S2/c1-14(27)23-16-10-11-19-20(13-16)31-22(24-19)25-21(28)15-6-5-7-17(12-15)26-32(29,30)18-8-3-2-4-9-18/h2-13,26H,1H3,(H,23,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DICYFSBWSCBVBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(phenylsulfonamido)benzamide

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